N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide
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Overview
Description
Synthesis Analysis
A series of compounds similar to “N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide” have been synthesized and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . The researchers identified a new ether-based scaffold and paired this with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator .Molecular Structure Analysis
The molecular structure of “N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide” is given by the molecular formula C5H9NO3S-2 .Chemical Reactions Analysis
The series of compounds similar to “this compound” were evaluated in tier 1 DMPK assays and have identified compounds that display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide” can be found on various chemical databases .Scientific Research Applications
Synthetic Utility and Protective Groups
- Synthetic Utility of α-(Dimethylamino)benzylidene Acetals : Research on dimethylbenzamide derivatives demonstrates their utility in synthetic chemistry, particularly in protecting vicinal diols through temporary protection groups. These compounds facilitate selective acylation, showcasing their importance in complex organic syntheses (Hanessian & Moralioglu, 1972).
Polymer Science and Material Engineering
- Aromatic Poly(amide-imide)s : Studies on N-substituted benzamides have led to the development of novel aromatic poly(amide-imide)s, highlighting their potential in creating materials with exceptional thermal stability and solubility properties. These polymers exhibit high glass-transition temperatures and are promising for advanced material applications (Behniafar & Haghighat, 2006).
Electroluminescence and Emitting Materials
- Emitting Amorphous Molecular Materials : Research into compounds with specific structural motifs, such as those involving N,N-dimethylbenzamide functionalities, has contributed to the development of color-tunable emitting amorphous materials. These materials are notable for their bipolar character and ability to emit multicolor light, including white, making them valuable for electroluminescent devices (Doi et al., 2003).
Medicinal Chemistry and Drug Design
- Hypoxia-Selective Cytotoxins : Analogues and derivatives of N,N-dimethylbenzamide have been studied for their potential as hypoxia-selective cytotoxins in cancer therapy. The reductive chemistry of these compounds under hypoxic conditions reveals their mechanism of action and potential therapeutic applications (Palmer et al., 1995).
Mechanism of Action
Target of Action
The primary target of the compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound interacts with its targets, the GIRK channels, by acting as an activator . This interaction results in the opening of the potassium channels, allowing potassium ions to flow into the cell .
Biochemical Pathways
The activation of GIRK channels by this compound affects the potassium ion concentration inside the cell . This change in ion concentration can influence various biochemical pathways, particularly those involved in cellular excitability .
Pharmacokinetics
It has been noted that compounds in this series display improved metabolic stability .
Result of Action
The molecular and cellular effects of this compound’s action include changes in cellular excitability due to the increased inward flow of potassium ions . This can have various effects depending on the specific cell type and the role of GIRK channels in that cell’s function .
Biochemical Analysis
Biochemical Properties
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . This suggests that it interacts with these channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a GIRK channel activator . By activating these channels, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with GIRK channels . As an activator, it may bind to these channels, leading to their opening and the subsequent flow of potassium ions. This can result in changes in cell excitability, which can influence various cellular processes .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-9-5-10(2)7-11(6-9)13(15)14-12-3-4-18(16,17)8-12/h5-7,12H,3-4,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCOQCONCFYFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2CCS(=O)(=O)C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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